molecular formula C7H9N3S B12917341 4-Methyl-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carbonitrile CAS No. 89079-60-7

4-Methyl-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carbonitrile

Cat. No.: B12917341
CAS No.: 89079-60-7
M. Wt: 167.23 g/mol
InChI Key: CXWFXTTWVNURJU-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a methyl group at the 4-position, a methylthio group at the 2-position, and a carbonitrile group at the 5-position of the pyrimidine ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-methylthio-4-methylpyrimidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Amines or thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(methylthio)pyrimidine: Lacks the carbonitrile group but shares the methyl and methylthio substitutions.

    2-Methyl-4-(methylthio)-5-thiazolyl methylthio phenoxy acetic acid: Contains a thiazole ring instead of a pyrimidine ring and has additional functional groups.

Uniqueness

4-Methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carbonitrile is unique due to the presence of both the methylthio and carbonitrile groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89079-60-7

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carbonitrile

InChI

InChI=1S/C7H9N3S/c1-5-6(3-8)4-9-7(10-5)11-2/h4-5H,1-2H3,(H,9,10)

InChI Key

CXWFXTTWVNURJU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CNC(=N1)SC)C#N

Origin of Product

United States

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